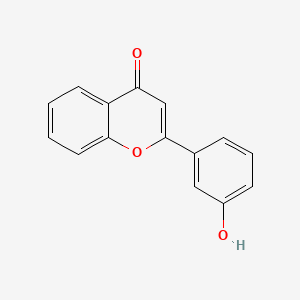

3'-Hydroxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZWRZGKEWQACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281647 | |

| Record name | 3'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70460-18-3 | |

| Record name | NSC-22356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Algar-Flynn-Oyamada Reaction: A Comprehensive Technical Guide to the Synthesis of 3'-Hydroxyflavones

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyflavones, a significant subclass of flavonoids, are of considerable interest in medicinal chemistry and drug development due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Algar-Flynn-Oyamada (AFO) reaction is a classical and pivotal method for the synthesis of these valuable compounds. This technical guide provides an in-depth exploration of the AFO reaction, detailing its mechanism, experimental protocols, and a comparative analysis of yields for various substrates.

The Algar-Flynn-Oyamada Reaction: An Overview

The Algar-Flynn-Oyamada reaction is an oxidative cyclization of a 2'-hydroxychalcone to a 3-hydroxyflavone (flavonol) using alkaline hydrogen peroxide.[1][2] The reaction typically proceeds in two stages: the formation of a dihydroflavonol intermediate, which is subsequently oxidized to the final flavonol product.[2]

Reaction Mechanism

The precise mechanism of the Algar-Flynn-Oyamada reaction has been a subject of discussion, with two primary pathways proposed: the epoxide pathway and a non-epoxide pathway.

Initially, it was hypothesized that the reaction proceeds through an epoxide intermediate formed at the α,β-double bond of the chalcone. This epoxide then undergoes intramolecular ring-opening by the phenoxide ion to form the 3-hydroxyflavone. However, subsequent studies and computational analysis have provided strong evidence for a non-epoxide mechanism, as proposed by Dean and Podimuang.[3]

The currently favored mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone of the 2'-hydroxychalcone.

-

Cyclization: This is followed by an intramolecular cyclization where the phenoxide ion attacks the α-carbon, forming a six-membered heterocyclic ring and an enolate intermediate.[2]

-

Hydroxylation: The enolate then attacks the hydrogen peroxide to introduce the hydroxyl group at the 3-position, forming a dihydroflavonol.

-

Oxidation: Finally, the dihydroflavonol is oxidized to the more stable 3-hydroxyflavone.

The presence of a substituent at the 6'-position of the 2'-hydroxychalcone can influence the reaction pathway, sometimes favoring the formation of aurones as byproducts.[3]

Below is a diagram illustrating the proposed non-epoxide mechanism of the Algar-Flynn-Oyamada reaction.

Experimental Protocols

The synthesis of 3'-hydroxyflavones via the AFO reaction is a two-step process: the synthesis of the 2'-hydroxychalcone precursor followed by the oxidative cyclization.

Part 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.

General Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol or methanol.

-

Base Addition: To the stirred solution, add a solution of potassium hydroxide or sodium hydroxide (typically 2-4 equivalents) in the same solvent, or as an aqueous solution. The addition is often performed at room temperature or in an ice bath to control the reaction exotherm.

-

Reaction: Stir the mixture at room temperature for several hours (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6.

-

Isolation and Purification: The precipitated solid (the 2'-hydroxychalcone) is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Part 2: Synthesis of 3'-Hydroxyflavones via Algar-Flynn-Oyamada Reaction

General Protocol:

-

Reactant Suspension: Suspend the synthesized 2'-hydroxychalcone (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-4 equivalents) to the suspension with stirring.

-

Oxidant Addition: To the alkaline solution, add hydrogen peroxide (30% aqueous solution, typically 2-5 equivalents) dropwise while maintaining the temperature between 15-20°C using an ice bath.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours (typically 1-4 hours). Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., 10% HCl).

-

Isolation and Purification: Collect the precipitated 3-hydroxyflavone by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol, methanol, or ethyl acetate.

Below is a workflow diagram for the general experimental procedure.

Data Presentation: A Comparative Analysis of Yields

The yield of the Algar-Flynn-Oyamada reaction is influenced by the substitution pattern on both aromatic rings of the 2'-hydroxychalcone precursor. The following tables summarize the reported yields for the synthesis of various 2'-hydroxychalcones and their subsequent conversion to 3'-hydroxyflavones.

Table 1: Synthesis of Substituted 2'-Hydroxychalcones (Claisen-Schmidt Condensation)

| 2'-Hydroxyacetophenone Substituent | Benzaldehyde Substituent | Base/Solvent | Yield (%) | Reference |

| H | H | KOH/EtOH | 75-85 | [1] |

| H | 4-OCH₃ | KOH/EtOH | 80-90 | [1] |

| H | 4-Cl | KOH/EtOH | 70-80 | [1] |

| H | 3,4,5-(OCH₃)₃ | KOH/EtOH | 85 | [1] |

| 5-Br | 4-OCH₃ | NaOH/EtOH | 92 | [4] |

| 5-Br | 4-Cl | NaOH/EtOH | 97 | [4] |

| 5-Br | 3,4-(OCH₃)₂ | NaOH/EtOH | 90 | [4] |

Table 2: Synthesis of Substituted 3'-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)

| 2'-Hydroxychalcone Substituents (Ring A, Ring B) | Base/Oxidant | Yield (%) | Reference |

| H, H | NaOH/H₂O₂ | 65-75 | [1] |

| H, 4-OCH₃ | NaOH/H₂O₂ | 70-80 | [1] |

| H, 4-Cl | NaOH/H₂O₂ | 60-70 | [1] |

| H, 3,4,5-(OCH₃)₃ | NaOH/H₂O₂ | 85 | [1] |

| 5-Br, 4-OCH₃ | H₂O₂/NaOH | 81 | [4] |

| 5-Br, 4-Cl | H₂O₂/NaOH | 91 | [4] |

| 5-Br, 3,4-(OCH₃)₂ | H₂O₂/NaOH | 77 | [4] |

Conclusion

The Algar-Flynn-Oyamada reaction remains a cornerstone in the synthesis of 3'-hydroxyflavones. A thorough understanding of its mechanism and the optimization of reaction conditions are crucial for achieving high yields of these medicinally important compounds. This guide provides researchers and drug development professionals with a detailed overview of the AFO reaction, from its mechanistic underpinnings to practical experimental protocols and a comparative analysis of yields. The provided data and workflows can serve as a valuable resource for the efficient synthesis and exploration of novel 3'-hydroxyflavone derivatives.

References

An In-depth Technical Guide on the Natural Sources and Isolation of 3'-Hydroxyflavone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyflavone derivatives, a subclass of flavonoids, are naturally occurring phenolic compounds found in a variety of plant species. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological signaling pathways associated with these promising molecules. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound Derivatives

This compound derivatives are biosynthesized by a wide array of plant species. The specific substitution patterns on the flavone backbone, such as methoxylation, contribute to the diversity of these compounds. Notable examples of this compound derivatives and their documented botanical sources are detailed in Table 1.

Table 1: Natural Sources of Selected this compound Derivatives

| This compound Derivative | Chemical Structure | Natural Source(s) | Plant Family |

| Eupatorin (3',5-Dihydroxy-4',6,7-trimethoxyflavone) | C₁₈H₁₆O₇ | Artemisia monosperma[1][2], Artemisia scoparia[3] | Asteraceae |

| Cirsilineol (4',5-Dihydroxy-3',6,7-trimethoxyflavone) | C₁₈H₁₆O₇ | Artemisia monosperma[1][4], Artemisia scoparia[3] | Asteraceae |

| 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | C₁₈H₁₆O₈ | Dichrocephala integrifolia[5], Brickellia veronicifolia[5] | Asteraceae |

Isolation and Purification Methodologies

The isolation of this compound derivatives from plant matrices is a multi-step process that typically involves extraction, fractionation, and chromatographic purification. The selection of appropriate techniques is crucial for obtaining the target compounds with high purity and yield.

General Experimental Workflow

A generalized workflow for the isolation of this compound derivatives is depicted below. This process begins with the preparation of the plant material and concludes with the characterization of the purified compounds.

Detailed Experimental Protocols

The following protocols are representative methodologies for the extraction and isolation of this compound derivatives, based on established procedures for flavonoid separation. Optimization may be required depending on the specific plant material and target compound.

Protocol 1: Extraction and Fractionation from Artemisia monosperma

This protocol is adapted from the general procedures for isolating flavonoids like eupatorin and cirsilineol from Artemisia species[1][4].

-

Plant Material Preparation: Air-dry the aerial parts of Artemisia monosperma at room temperature, shielded from direct sunlight. Once completely dry, grind the material into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 10 L) at room temperature for 72 hours with occasional agitation. Filter the extract through cheesecloth and then filter paper.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound derivatives are typically enriched in the ethyl acetate fraction.

Protocol 2: Chromatographic Purification of this compound Derivatives

This protocol outlines the general steps for purifying individual compounds from the enriched fraction obtained in Protocol 1.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

-

n-Hexane:Ethyl Acetate (9:1 → 1:1 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1 v/v)

-

-

Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Elution: Apply the partially purified fractions from the silica gel column to the Sephadex LH-20 column and elute with methanol. This step is effective for removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, subject the enriched fractions to preparative reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape). A typical gradient might be 20-80% acetonitrile over 40 minutes.

-

Detection: UV detector set at a wavelength appropriate for the target compound (e.g., ~340-350 nm).

-

Collect the peak corresponding to the target this compound derivative.

-

Quantitative and Spectroscopic Data

The identification and quantification of this compound derivatives rely on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis, while UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.

Table 2: HPLC and Spectroscopic Data for Selected this compound Derivatives

| Compound | HPLC Retention Time (min)¹ | UV λmax (nm) in MeOH[4] | Mass Spectrometry (m/z) | ¹H NMR (δ, ppm)² |

| Eupatorin | Not specified | 258, 276, 346 | [M+H]⁺: 345 | Specific data not available in search results |

| Cirsilineol | Not specified | 277, 344 | [M+H]⁺: 345 | Specific data not available in search results |

| 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | Not specified | Not specified | [M+H]⁺: 361[5] | Specific data not available in search results |

¹ Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, etc.) and are therefore not universally constant. ² Detailed NMR data requires access to specialized databases or the original research articles.

Modulation of Cellular Signaling Pathways

This compound derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.

ERK/Nrf2/HO-1 Pathway

The Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress. Some flavonoids can activate this pathway, leading to the expression of antioxidant enzymes.

PKA/CREB/MnSOD Pathway

The Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Manganese superoxide dismutase (MnSOD) pathway is another important signaling cascade involved in the cellular response to oxidative stress. Activation of this pathway can lead to the upregulation of the antioxidant enzyme MnSOD.

Conclusion

This compound derivatives represent a valuable class of natural products with significant therapeutic potential. This technical guide has provided an overview of their natural sources, detailed methodologies for their isolation and purification, and insights into their modulation of key cellular signaling pathways. The information compiled herein serves as a foundational resource to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery, ultimately aiming to harness the therapeutic benefits of these fascinating compounds. Further detailed studies are warranted to fully elucidate the structure-activity relationships and to develop optimized and scalable isolation protocols for promising this compound derivatives.

References

The Core Mechanism of 3'-Hydroxyflavone in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxyflavone, a member of the flavonol subclass of flavonoids, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide delineates the core mechanisms of action of this compound in cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. This document synthesizes available data on its cytotoxic effects and provides detailed protocols for key experimental procedures to facilitate further research and development.

Introduction to this compound

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound belongs to the flavonol group, characterized by a 3-hydroxyflavone backbone. While it is a synthetic compound and not naturally found in plants, it serves as a crucial model for studying the biological activities of naturally occurring flavonols. Its anti-proliferative and cytotoxic effects against various cancer cell lines have been attributed to its ability to interfere with multiple cellular processes essential for tumor growth and survival.

Core Mechanisms of Action

The anti-cancer activity of this compound and its analogs is multi-faceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling cascades that promote cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death crucial for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Flavonoids, including this compound, can reinstate this process through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. A key player in this cascade is caspase-3, which, upon activation, cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on related dihydroxyflavones have shown they induce apoptosis through the upregulation of caspase-3.[1][2]

Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A common feature of cancer cells is the deregulation of this cycle, leading to uncontrolled proliferation. 3-Hydroxyflavone has been shown to induce cell cycle arrest, particularly at the G2/M transition phase, in various cancer cell lines.[3] This arrest prevents cells from entering mitosis and undergoing division. The G2/M checkpoint is primarily controlled by the cyclin B1/Cdc2 (also known as CDK1) complex. Flavonoids can exert their effect by down-regulating the expression of these key proteins, thereby inhibiting the activity of the cyclin B1/Cdc2 kinase, which is essential for entry into mitosis.[4]

Inhibition of Pro-Survival Signaling Pathways

The proliferation, survival, and metastasis of cancer cells are heavily reliant on the hyperactivity of various intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently deregulated cascades in human cancers.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Flavonoids have been shown to inhibit this pathway by reducing the phosphorylation (activation) of key components like Akt.[5][6] Inactivation of Akt can lead to the activation of downstream pro-apoptotic proteins and cell cycle inhibitors.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes cascades like ERK and JNK/p38, is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation and survival.[7] Inhibition of ERK and activation of the stress-related JNK and p38 pathways by flavonoids can contribute to their anti-cancer effects.[3][8]

Quantitative Data: Cytotoxicity of Hydroxyflavones

While specific IC50 values for this compound are not extensively reported, studies on structurally similar trihydroxyflavones provide valuable insights into their cytotoxic potential across different cancer cell lines. The following table summarizes the EC50 values (a measure comparable to IC50) for various trihydroxyflavones.

| Compound | Cancer Cell Line | EC50 (µM) |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | 13.9 ± 1.2 |

| MCF-7 (Breast) | 12.2 ± 0.9 | |

| U87 (Glioblastoma) | 26.5 ± 2.1 | |

| 3,3',4'-Trihydroxyflavone | A549 (Lung) | 40.5 ± 3.5 |

| MCF-7 (Breast) | 19.3 ± 1.5 | |

| U87 (Glioblastoma) | 24.8 ± 1.9 | |

| 3,3',6-Trihydroxyflavone | A549 (Lung) | 22.3 ± 1.8 |

| MCF-7 (Breast) | 14.7 ± 1.1 | |

| U87 (Glioblastoma) | 13.1 ± 1.0 | |

| Data sourced from a study on trihydroxyflavone derivatives and may not be fully representative of this compound.[9] |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key assays used to evaluate the anti-cancer effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis.

Protocol:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis, causing G2/M cell cycle arrest, and inhibiting key pro-survival signaling pathways. The data from related hydroxyflavones suggest potent cytotoxicity against a range of cancer cell lines. The detailed protocols provided herein offer a standardized framework for further investigation into its therapeutic efficacy.

Future research should focus on obtaining more specific quantitative data for this compound, including IC50 values in a broader panel of cancer cell lines and in vivo efficacy studies in animal models. Elucidating the precise molecular targets within the PI3K/Akt and MAPK pathways will be critical for understanding its complete mechanism of action and for the rational design of combination therapies. These efforts will be instrumental in translating the promising preclinical findings of this compound into potential clinical applications for cancer treatment.

References

- 1. eajm.org [eajm.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inactivation of AKT/ERK Signaling and Induction of Apoptosis Are Associated With Amentoflavone Sensitization of Hepatocellular Carcinoma to Lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Antioxidant Properties of 3'-Hydroxyflavone in Comparison to Other Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, are renowned for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. Among the vast family of flavonoids, 3'-Hydroxyflavone emerges as a compound of significant interest due to its distinct structural features. This technical guide provides an in-depth comparative analysis of the antioxidant potential of this compound against other well-known flavonoids. We will delve into the structural determinants of antioxidant activity, present quantitative data from various in vitro antioxidant assays, and provide detailed experimental protocols for the methodologies cited. Furthermore, this guide will visualize key concepts, including structure-activity relationships, experimental workflows, and antioxidant signaling pathways, using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Antioxidant Landscape of Flavonoids

Flavonoids are characterized by a C6-C3-C6 backbone, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic ring (C). Their antioxidant efficacy is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups, the presence of a C2-C3 double bond in the C-ring, and a 4-oxo (carbonyl) group in the C-ring.[1][2][3] These structural motifs enable flavonoids to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key contributor to numerous chronic and degenerative diseases.

This compound, as its name suggests, possesses a single hydroxyl group on the B-ring at the 3' position. This seemingly simple structure provides a valuable model for understanding the specific contribution of B-ring hydroxylation to the overall antioxidant capacity of a flavonoid, especially when compared to its polyhydroxylated counterparts.

Structure-Activity Relationship of Flavonoids as Antioxidants

The antioxidant activity of flavonoids is not uniform and is dictated by several key structural features. Understanding these relationships is paramount for the rational design and development of flavonoid-based therapeutics.

A diagram illustrating the key structural features of flavonoids that determine their antioxidant activity is presented below.

Caption: Structural determinants of flavonoid antioxidant activity.

The primary determinants for the radical scavenging activity of flavonoids are:

-

B-Ring Hydroxylation: The presence of a catechol (3',4'-ortho-dihydroxy) group on the B-ring is a major contributor to high antioxidant activity.[2] This configuration allows for the donation of a hydrogen atom to a radical, forming a stable semiquinone radical through electron delocalization.

-

C-Ring Unsaturation and Carbonyl Group: A C2-C3 double bond in conjugation with the 4-oxo group in the C-ring enhances antioxidant activity by delocalizing electrons from the B-ring.[3]

-

3-Hydroxyl Group: The presence of a hydroxyl group at the 3-position of the C-ring, in conjunction with the C2-C3 double bond and 4-oxo group, also contributes significantly to the antioxidant capacity.[2]

-

A-Ring Hydroxylation: Hydroxyl groups at the 5- and 7-positions of the A-ring can also contribute to the overall antioxidant activity.

Quantitative Comparison of Antioxidant Activity

To provide a comparative perspective, the following tables summarize the antioxidant activities of this compound and other prominent flavonoids as measured by common in vitro assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the radical), is compiled from various scientific studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Flavonoid | IC50 (µg/mL) | IC50 (µM) | Reference(s) |

| This compound | 650 | ~2728 | [4] |

| Quercetin | 2.93 - 19.17 | 9.7 - 63.4 | [5][6] |

| Luteolin | 2.10 | 7.3 | [7] |

| Kaempferol | 5.32 | 18.6 | [7] |

| Apigenin | 8.5 µM | 8.5 | |

| Myricetin | 4.68 | 14.7 | [8] |

| Catechin | ~1.5 (as (-)-epicatechin) | ~5.2 (as (-)-epicatechin) | [9] |

| Naringenin | - | 264.44 | [10] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

| Flavonoid | IC50 (µg/mL) | IC50 (µM) | Reference(s) |

| This compound | Data not available | Data not available | |

| Quercetin | 0.51 | 1.7 | [7] |

| Luteolin | 0.59 | 2.1 | [7] |

| Kaempferol | 0.85 | 3.0 | [7] |

| Apigenin | 0.82 | 3.0 | [7] |

| Myricetin | 16.78 | 52.7 | [8] |

| Catechin | - | 2.8 (as (+)-catechin) | [9] |

| Naringenin | 282 | ~1036 | [11] |

Table 3: FRAP (Ferric Reducing Antioxidant Power)

| Flavonoid | FRAP Value (mmol Fe²⁺/µg/mL) | Reference(s) |

| This compound | Data not available | |

| Quercetin | 0.0402 | [7] |

| Luteolin | 0.0381 | [7] |

| Kaempferol | 0.0298 | [7] |

| Apigenin | 0.0101 | [7] |

| Myricetin | 530.67 µM Fe (II)/µg | [8] |

| Catechin | 0.917 mol TE/mol | [9] |

| Naringenin | Data not available |

Table 4: ORAC (Oxygen Radical Absorbance Capacity)

| Flavonoid | ORAC Value (µmol TE/µmol) | Reference(s) |

| This compound | Data not available | |

| Quercetin | Data not available | |

| Luteolin | Data not available | |

| Kaempferol | Data not available | |

| Apigenin | Data not available | [12] mentions use of ORAC |

| Myricetin | Data not available | |

| Catechin | Higher than epicatechin | [9] |

| Naringenin | Data not available |

Note: TE denotes Trolox Equivalents. The antioxidant activity can vary depending on the specific assay conditions and the source of the compounds.

From the available data, this compound exhibits weak DPPH radical scavenging activity compared to polyhydroxylated flavonoids like quercetin and luteolin. This is consistent with the structure-activity relationship principles, as it lacks the key catechol group in the B-ring and the 3-hydroxyl group in the C-ring, both of which are potent radical scavenging moieties.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the four key in vitro antioxidant assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Quercetin, Ascorbic Acid) in methanol.

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of the test compound and a standard (e.g., Trolox) and perform serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of the test compound or standard to the respective wells.

-

For the blank, use 10 µL of the solvent.

-

Incubate the plate at room temperature for a short period (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

The FRAP reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

-

Prepare a stock solution of the test compound and perform serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of the different concentrations of the test compound, standard, or blank (solvent) to the respective wells.

-

Incubate the plate at 37°C for a defined period (e.g., 4 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

-

Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.

-

Prepare a standard curve using known concentrations of Trolox.

-

Prepare a stock solution of the test compound and perform serial dilutions.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the different concentrations of the test compound, standard, or blank (phosphate buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for approximately 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement:

-

Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every minute for 60-90 minutes.

-

-

Calculation:

-

Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

The ORAC value is determined by comparing the net AUC of the sample to the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

-

Antioxidant Signaling Pathways

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes. Research has shown that even structurally similar flavonoids can activate different protective pathways. For instance, 3-hydroxyflavone and 7-hydroxyflavone, both monohydroxylated flavones, demonstrate distinct mechanisms of action against oxidative stress.[13]

The following diagram illustrates the differential signaling pathways activated by 3-hydroxyflavone and 7-hydroxyflavone.

Caption: Differential signaling pathways of 3-Hydroxyflavone and 7-Hydroxyflavone.

3-Hydroxyflavone has been shown to activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, leading to the upregulation of Manganese Superoxide Dismutase (MnSOD), a crucial mitochondrial antioxidant enzyme. In contrast, 7-Hydroxyflavone activates the Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and induces the expression of Heme Oxygenase-1 (HO-1), another key cytoprotective enzyme.[13]

Conclusion

This technical guide has provided a comprehensive overview of the antioxidant properties of this compound in comparison to other flavonoids. The quantitative data, while highlighting the superior direct radical scavenging activity of polyhydroxylated flavonoids, underscores the importance of considering a broader range of antioxidant mechanisms, including the modulation of intracellular signaling pathways. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The structure-activity relationships discussed herein provide a foundational understanding for the targeted selection and development of flavonoid-based compounds for therapeutic applications aimed at mitigating oxidative stress. Further research is warranted to fully elucidate the in vivo antioxidant efficacy and bioavailability of this compound and its derivatives.

References

- 1. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. nehu.ac.in [nehu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. repository.maranatha.edu [repository.maranatha.edu]

- 9. benchchem.com [benchchem.com]

- 10. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 3'-Hydroxyflavone: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of 3'-Hydroxyflavone, a naturally occurring flavonoid. Flavonoids have garnered significant attention for their potential therapeutic properties, including the modulation of inflammatory pathways. This document summarizes the quantitative data on the bioactivity of this compound and related compounds, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Mechanism of Action: Targeting Key Inflammatory Mediators

This compound and its structural analogs exert their anti-inflammatory effects by targeting crucial components of the inflammatory cascade. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have demonstrated that these compounds can significantly suppress the production of key pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

A hallmark of the inflammatory response is the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Several flavones, including those structurally similar to this compound, have been shown to inhibit NO production effectively.[1][2] This inhibition is not due to direct enzyme inhibition but rather the downregulation of iNOS and COX-2 gene and protein expression.[2][3] This suggests that the compound acts upstream, interfering with the signaling pathways that initiate the transcription of these inflammatory enzymes.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are pivotal in amplifying and sustaining inflammatory reactions. Flavonoids have been demonstrated to suppress the production and expression of these critical cytokines in LPS-stimulated macrophages.[4][5] This reduction in cytokine levels further contributes to the overall anti-inflammatory effect by dampening the signaling cascades that perpetuate inflammation.

Interference with Key Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activation of these factors is, in turn, regulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

NF-κB Signaling: In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[6] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[6][7][8] Flavonoids are known to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[4][9]

-

MAPK Signaling: The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transmitting extracellular signals to the nucleus to regulate gene expression.[4][10] LPS stimulation leads to the phosphorylation and activation of these kinases.[4] Certain flavonoids have been shown to specifically inhibit the phosphorylation of ERK, JNK, and/or p38, thereby blocking the downstream activation of transcription factors and reducing inflammatory gene expression.[4][9]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activity of this compound and structurally related flavonoids. This data provides a quantitative basis for comparing their potency.

Table 1: Inhibitory Activity on Inflammatory Mediators

| Compound | Mediator | Cell Line | IC50 Value (µM) | Reference |

| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | Nitric Oxide (NO) | RAW 264.7 | 17.1 | [2] |

| 2',3',5,7-Tetrahydroxyflavone | Nitric Oxide (NO) | RAW 264.7 | 19.7 | [2] |

| 6,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) | RAW 264.7 (2D) | 22.1 | [11] |

| 7,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) | RAW 264.7 (2D) | 26.7 | [11] |

| 7,3',4'-Trihydroxyflavone | COX-2 | In vitro assay | 31.98 | [5] |

| 7-Hydroxyflavone | TNF-α | In vitro assay | 28.76 | [5] |

| 7,3',4'-Trihydroxyflavone | IL-1β | In vitro assay | 38.13 | [5] |

Note: Data for this compound itself is limited in the reviewed literature; therefore, data for structurally similar and relevant tri- and tetrahydroxy-flavonoids are presented to provide context for potential bioactivity.

Visualizing the Mechanism

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: NF-κB signaling pathway and inhibition by this compound.

Caption: MAPK signaling pathway and points of flavonoid inhibition.

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro experiments based on standard methodologies cited in the literature.[4][11]

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, with final DMSO concentration typically <0.1%) for 1 to 4 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 15 minutes for short-term signaling, 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the 24-hour LPS stimulation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

Cytokine and PGE2 Measurement (ELISA)

-

Culture supernatants are collected after the stimulation period.

-

The concentrations of TNF-α, IL-6, IL-1β, and PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The assay is performed according to the manufacturer’s instructions, which typically involves incubation of the supernatant in antibody-coated plates, followed by washing steps and addition of detection antibodies and a substrate for colorimetric detection.

-

Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

Protein Expression Analysis (Western Blotting)

-

Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA or Bradford protein assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-ERK, p-p38, IκBα, β-actin).

-

After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using image analysis software. β-actin or GAPDH is typically used as a loading control.

Conclusion

The in vitro evidence strongly suggests that this compound and related flavonoids possess significant anti-inflammatory properties. Their mechanism of action is multifaceted, involving the suppression of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines. This is achieved by downregulating the expression of enzymes such as iNOS and COX-2, an effect that stems from the inhibition of upstream signaling pathways, particularly NF-κB and MAPK. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory agents. Further investigation is warranted to fully elucidate its therapeutic potential and in vivo efficacy.

References

- 1. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5280functionalmed.com [5280functionalmed.com]

- 11. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and functional groups of 3'-Hydroxyflavone

An In-depth Technical Guide to 3-Hydroxyflavone: Chemical Structure, Functional Groups, and Biological Activity

Introduction

This technical guide provides a comprehensive overview of 3-hydroxyflavone, a key member of the flavonol subclass of flavonoids. While the initial query specified 3'-hydroxyflavone, the vast body of scientific literature focuses on 3-hydroxyflavone, suggesting a possible misnomer in the common discourse. 3-Hydroxyflavone, also known as flavonol, serves as the structural backbone for all flavonols and is a synthetic compound not naturally found in plants.[1] Its unique photochemical properties, particularly its excited-state intramolecular proton transfer (ESIPT) phenomenon, make it an invaluable fluorescent probe in biophysical studies.[1] This guide will delve into its chemical structure, functional groups, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Functional Groups

The foundational structure of 3-hydroxyflavone is the flavone backbone, which consists of a 2-phenyl-4H-1-benzopyran-4-one system.[2][3] This core is characterized by two fused rings (A and C) and a phenyl substituent (B ring) at the 2-position.

IUPAC Name: 3-hydroxy-2-phenyl-4H-chromen-4-one[2]

Synonyms: Flavonol, Flavon-3-ol, 3-Hydroxy-2-phenylchromone[1][4][5][6][7]

Key Functional Groups:

-

Chromone Core: A bicyclic system composed of a benzene ring (A ring) fused to a pyranone ring (C ring).

-

Phenyl Group (B ring): An unsubstituted phenyl ring at the 2-position of the chromone core.

-

3-Hydroxy Group: A hydroxyl (-OH) substituent at the 3-position, which is the defining feature of flavonols and is crucial for many of its biological and photochemical properties.

-

4-Keto Group: A carbonyl (C=O) group at the 4-position of the C ring, which acts as a hydrogen bond acceptor and is involved in the molecule's chelating activities.[8]

Caption: Core chemical structure and key functional groups of 3-Hydroxyflavone.

Physicochemical and Spectroscopic Data

The biophysical and chemical characteristics of 3-hydroxyflavone are summarized below. It is noteworthy for its poor water solubility, a factor that can limit its bioavailability.[1][9]

Table 1: Physicochemical Properties of 3-Hydroxyflavone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₃ | [4][5] |

| Molecular Weight | 238.24 g/mol | [4][5] |

| Melting Point | 171-172 °C | [10] |

| Boiling Point | 320.83 °C (rough estimate) | [10] |

| Density | 1.367 g/mL | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, and other organic solvents. | [1][6][9] |

| pKa (Strongest Acidic) | 9.29 (Predicted) | [2] |

Table 2: Spectroscopic Data for 3-Hydroxyflavone

| Spectroscopic Method | Key Observations | Reference(s) |

| UV-Vis Spectroscopy | Two strong absorption bands around 300 nm and 345 nm, and a weaker band at 415 nm. The band at 343 nm is associated with the cinnamoyl group (B and C rings). | [11][12] |

| Fluorescence Spectroscopy | Exhibits dual emission: a blue-violet normal emission (~400 nm) and a green tautomer emission (~524-526 nm) due to ESIPT. | [1][11] |

| Infrared (IR) Spectroscopy | O-H stretching vibration around 3209 cm⁻¹. C-OH bond signal at 1416 cm⁻¹. | [12] |

| ¹H NMR | A spectrum is available, providing details on the proton environments. | [13] |

| ¹³C NMR | A spectrum is available, though some sources may require registration to view the full data. | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 3-hydroxyflavone are crucial for its study and application.

Synthesis of 3-Hydroxyflavone via Algar-Flynn-Oyamada (AFO) Reaction

This reaction is a common and effective method for synthesizing flavonols from 2'-hydroxychalcones.[15] The process involves an oxidative cyclization using alkaline hydrogen peroxide.[16][17]

Protocol:

-

Chalcone Preparation: A suitable 2'-hydroxychalcone is synthesized first, typically by reacting an o-hydroxy acetophenone with a benzaldehyde derivative.[16][17]

-

Dissolution: Suspend the synthesized chalcone (0.01 mol) in ethanol (85 mL).

-

Reaction Initiation: Add 20% aqueous sodium hydroxide (10 mL) to the suspension with stirring.

-

Oxidation: Carefully add 30% hydrogen peroxide (18 mL) dropwise over a period of 30 minutes.

-

Reaction: Stir the mixture for 3.5 hours at 30°C.

-

Precipitation: Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with water, dry it, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[16]

Caption: Workflow for the synthesis of 3-Hydroxyflavone via the AFO reaction.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging ability of a compound.

Protocol:

-

Preparation: Prepare a stock solution of the test compound (3-hydroxyflavone) in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the test compound solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (containing only DPPH and solvent). A standard antioxidant like ascorbic acid or BHT is used for comparison.[16]

Biological Activities and Signaling Pathways

3-Hydroxyflavone exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[9][17] Its biological actions are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity and the PKA/CREB/MnSOD Pathway

While flavonoids are known for direct ROS scavenging, 3-hydroxyflavone also demonstrates indirect antioxidant effects by upregulating antioxidant enzymes.[18]

-

Mechanism: Studies have shown that 3-hydroxyflavone can protect renal proximal tubule cells from nicotine-induced oxidative stress. It achieves this by activating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway.

-

Outcome: The activation of CREB leads to the transcriptional upregulation of Manganese Superoxide Dismutase (MnSOD), a critical mitochondrial antioxidant enzyme. This enhances the cell's capacity to neutralize superoxide radicals.[18]

Caption: 3-Hydroxyflavone activates the PKA/CREB/MnSOD antioxidant pathway.

Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, and flavonoids are known to possess anti-inflammatory properties. 3-Hydroxyflavone may contribute to these effects by inhibiting key inflammatory signaling cascades.

-

Mechanism: Structurally similar flavonoids have been shown to inhibit Protein Kinase C (PKC), Protein Tyrosine Kinases (PTK), and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]

-

Outcome: By blocking these pathways, 3-hydroxyflavone can potentially inhibit the expression of pro-inflammatory mediators such as cyclooxygenase (COX), nitric oxide synthase (NOS), and various cytokines.[16]

Metal Chelating Properties

The 3-hydroxy and 4-keto groups on the C ring of 3-hydroxyflavone form a bidentate chelation site for metal ions like copper (Cu²⁺) and iron (Fe²⁺).[9][12]

-

Significance: This chelating ability can have a dual effect. By sequestering redox-active metals, it can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction, thus contributing to its antioxidant effect.[12] However, under certain conditions, the resulting metal-flavonoid complex can exhibit pro-oxidant activity, a property that is being explored for therapeutic purposes in cancer treatment.[12]

Conclusion

3-Hydroxyflavone is a fundamentally important molecule in the study of flavonoids. Its well-defined chemical structure, characterized by the chromone core, a 2-phenyl group, and the critical 3-hydroxy group, underpins its diverse chemical and biological functions. While its poor aqueous solubility presents a challenge for bioavailability, strategies such as nano-formulations are being explored to overcome this limitation.[9] The detailed understanding of its physicochemical properties, synthetic routes, and its mechanisms of action in modulating signaling pathways, particularly in the context of oxidative stress and inflammation, solidifies its role as a valuable scaffold for the design and development of novel therapeutic agents. This guide provides a technical foundation for further research into the promising potential of 3-hydroxyflavone and its derivatives.

References

- 1. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 3-Hydroxyflavone (FDB008491) - FooDB [foodb.ca]

- 3. Flavonoid Nomenclature [iupac.qmul.ac.uk]

- 4. 3-Hydroxyflavone [webbook.nist.gov]

- 5. 3-Hydroxyflavone [webbook.nist.gov]

- 6. 3-Hydroxyflavone, 98+% | Fisher Scientific [fishersci.ca]

- 7. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. Researching | Spectroscopic Investigation of 3-Hydroxyflavone in Different Polarity and pH Values Solutions [m.researching.cn]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. 3-HYDROXYFLAVONE(577-85-5) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

3'-Hydroxyflavone as a Fluorescent Probe for Biomolecule Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-hydroxyflavone (3-HF) as a versatile fluorescent probe for studying biomolecular interactions. We will explore its core photophysical properties, the underlying mechanism of its fluorescence sensitivity, and its applications in probing interactions with proteins and nucleic acids. This guide includes structured data tables for quantitative analysis and detailed experimental protocols for practical implementation.

Introduction: The Power of Endogenous Probes

Fluorescent probes are indispensable tools in biochemistry and drug discovery, enabling the real-time, non-invasive monitoring of molecular interactions. This compound, a synthetic flavonol, has emerged as a powerful probe due to its unique photophysical characteristics.[1] Its fluorescence is highly sensitive to the local microenvironment, making it an excellent tool for reporting on binding events with biomolecules such as proteins and DNA.[2][3] A key feature of 3-HF is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), which results in dual fluorescence emission.[4][5] The modulation of these two emission bands upon interaction with a biomolecule provides a ratiometric readout, enhancing the sensitivity and reliability of the measurements.

Core Principles: Photophysics and the ESIPT Mechanism

The utility of 3-HF as a fluorescent probe is rooted in its distinct photophysical behavior. Upon excitation with UV light, the 3-HF molecule in its ground "enol" state (N) is promoted to an excited state (N*).[4] From this excited state, two competing relaxation pathways exist:

-

Normal Fluorescence: The excited enol form (N*) can relax directly to the ground state, emitting a blue-violet fluorescence band typically observed around 400 nm.[1]

-

Excited-State Intramolecular Proton Transfer (ESIPT): A proton is transferred from the 3'-hydroxyl group to the adjacent carbonyl oxygen, forming an excited "keto" tautomer (T*).[4][6] This tautomer then relaxes to its ground state, emitting a green fluorescence band at a longer wavelength, approximately 524-538 nm.[1][7]

The ratio of the intensities of these two emission bands is exquisitely sensitive to the polarity and hydrogen-bonding capability of the surrounding environment.[2][8] In polar, protic solvents, the formation of intermolecular hydrogen bonds can disrupt the ESIPT process, favoring the normal blue-violet emission. Conversely, in non-polar, aprotic environments, such as the hydrophobic pockets of proteins or the grooves of DNA, the ESIPT process is facilitated, leading to an enhancement of the green tautomer emission.[2][3] This dual emission characteristic allows 3-HF to act as a ratiometric probe for investigating biomolecular interactions.[2]

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) photocycle of this compound.

Interaction with Biomolecules: Data and Insights

The binding of 3-HF to biomolecules often results in significant changes to its fluorescence profile, providing quantitative data on the interaction.

Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are major transport proteins in the blood and are often used as model systems for studying drug-protein interactions.[9] When 3-HF binds to the hydrophobic pockets of these proteins, its tautomer fluorescence is typically enhanced.[2][10]

| Biomolecule | Binding Constant (K) | Emission Maxima (λem) | Observations | Reference |

| Human Serum Albumin (HSA), N-isoform (pH 7.4) | - | Tautomer: ~538 nm, Anionic: ~501 nm | Marked increase in tautomer and anionic species fluorescence. | [7][11] |

| Human Serum Albumin (HSA), B-isoform (pH 9.2) | - | Tautomer: ~538 nm, Anionic: ~501 nm | Selective enhancement of the anionic species' absorbance. | [7][12] |

| Bovine Serum Albumin (BSA) | - | Tautomer: ~543 nm, Normal: ~450 nm | BSA can induce and enhance the tautomer fluorescence emission. | [10] |

| BSA in acidic conditions | - | Strong green fluorescence | Used as a complex to detect pepsin via fluorescence quenching. | [13] |

Note: Specific binding constants can vary significantly with experimental conditions (buffer, pH, temperature).

3-HF can also serve as a probe for nucleic acid structures. Studies have shown that 3-HF binds to the groove of calf thymus DNA (ctDNA).[2][14] This interaction facilitates the ESIPT process, leading to changes in its dual fluorescence emission.

| Biomolecule | Binding Constant (K) | Binding Mode | Observations | Reference |

| Calf Thymus DNA (ctDNA) | 1.6 x 10³ L·mol⁻¹ | Groove Binding | ESIPT process is facilitated upon binding. | [2][14] |

Experimental Protocols

This section provides detailed methodologies for common experiments using 3-HF as a fluorescent probe.

This protocol outlines the steps to determine the binding parameters of 3-HF with a protein like BSA or HSA.

Materials:

-

This compound (3-HF)

-

Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), fatty acid-free

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Methanol or DMSO for 3-HF stock solution

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 3-HF (e.g., 1 mM) in methanol or DMSO.

-

Prepare a stock solution of BSA or HSA (e.g., 100 µM) in the phosphate buffer. Ensure the protein is fully dissolved.

-

Prepare a series of dilutions of the protein stock solution in the buffer.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to approximately 350 nm.

-

Set the emission scan range from 380 nm to 650 nm to capture both the normal and tautomer emission bands.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Titration:

-

To a quartz cuvette, add a fixed concentration of 3-HF (e.g., 10 µM final concentration).

-

Record the fluorescence spectrum of 3-HF alone in the buffer.

-

Successively add small aliquots of the protein stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence spectra for dilution.

-

Plot the fluorescence intensity at the tautomer emission maximum (around 530 nm) as a function of the protein concentration.

-

Analyze the binding isotherm using appropriate models (e.g., the Benesi-Hildebrand equation or non-linear regression) to determine the binding constant (K).

-

Caption: A general workflow for a fluorescence titration experiment to study this compound and protein interaction.

Advanced Applications and Future Outlook

The unique properties of 3-HF and its derivatives have led to their use in a variety of advanced applications, including:

-

Cellular Imaging: As biocompatible molecules, 3-HF derivatives are promising scaffolds for developing fluorescent probes for imaging within cells.[2][3]

-

Sensing Metal Ions: The chelation of metal ions with the 3'-hydroxyl and carbonyl groups can modulate the ESIPT process, enabling the design of fluorescent sensors for specific metal ions.[2]

-

Indirect Determination of Biomolecules: Derivatives of 3-HF have been used in post-column reactions for the indirect fluorescence detection of aminothiols in HPLC systems.[15]

The continued development of new 3-HF derivatives with tailored photophysical and binding properties will undoubtedly expand their application in biomolecular research and diagnostics. The ability to fine-tune the ESIPT process through chemical modification offers a powerful strategy for creating highly sensitive and selective fluorescent probes for a wide range of biological targets.[2]

References

- 1. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04767A [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03427A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]